molecular formula C26H29N5O5 B14938992 ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate

ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate

Cat. No.: B14938992
M. Wt: 491.5 g/mol
InChI Key: WUNWNUGSDYMBFG-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a morpholinoethyl group, and an ethyl benzoate moiety.

Preparation Methods

The synthesis of ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the morpholinoethyl group, and the final esterification to form the ethyl benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to certain proteins, potentially inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

ETHYL 4-({2-[1-(2-MORPHOLINOETHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETYL}AMINO)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(2-morpholin-4-ylethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H29N5O5/c1-2-36-25(34)18-7-9-19(10-8-18)27-23(32)17-22-24(33)30(12-11-29-13-15-35-16-14-29)26-28-20-5-3-4-6-21(20)31(22)26/h3-10,22H,2,11-17H2,1H3,(H,27,32)

InChI Key

WUNWNUGSDYMBFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCN5CCOCC5

Origin of Product

United States

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